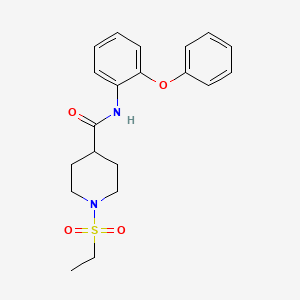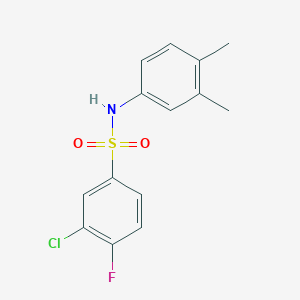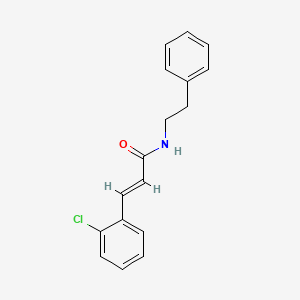
1-(ethylsulfonyl)-N-(2-phenoxyphenyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperidine derivatives, including compounds similar to "1-(ethylsulfonyl)-N-(2-phenoxyphenyl)-4-piperidinecarboxamide," involves multi-step reactions starting from basic piperidine scaffolds. For instance, the synthesis of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives is achieved through reactions involving ethyl piperidine-4-carboxylate, leading to a series of compounds with varied sulfonyl substitutions (H. Khalid, A. Rehman, M. Abbasi, 2014). These synthetic routes typically involve intermediates such as ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate, further reacting with alkyl/aryl sulfonyl chlorides to introduce the sulfonyl functional groups.
Molecular Structure Analysis
Molecular docking and structural characterization are crucial in understanding the interaction of piperidine derivatives with biological targets. The molecular structure is characterized using techniques like IR, 1H-NMR, and EI-MS spectra. The detailed structure-activity relationships are explored through molecular docking studies to examine binding interactions with proteins, demonstrating the compound's potential as enzyme inhibitors (H. Khalid, A. Rehman, M. Abbasi, 2014).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, including sulfonation, acylation, and alkylation, to introduce different functional groups that significantly impact their chemical properties and biological activities. These reactions enable the synthesis of compounds with enhanced selectivity and potency towards specific biological targets, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, demonstrating their potential in therapeutic applications (H. Khalid, A. Rehman, M. Abbasi, 2014).
Physical Properties Analysis
The physical properties of "1-(ethylsulfonyl)-N-(2-phenoxyphenyl)-4-piperidinecarboxamide" and similar compounds, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the piperidine ring. These properties are critical for the compound's application in drug development, affecting its formulation and bioavailability.
Chemical Properties Analysis
The chemical properties, including reactivity, acidity/basicity, and the presence of functional groups, dictate the compound's interaction with biological systems. The sulfonyl and carboxamide groups contribute to the compound's ability to interact with enzymes and receptors, influencing its biological activity and efficacy as a potential therapeutic agent.
For further detailed scientific insights and research on similar compounds, please visit consensus.app.
Aplicaciones Científicas De Investigación
Anti-Acetylcholinesterase Activity : Piperidine derivatives, including those similar to 1-(ethylsulfonyl)-N-(2-phenoxyphenyl)-4-piperidinecarboxamide, have been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. This research has implications for the treatment of conditions like dementia, as certain derivatives have shown significant inhibition of AChE, which is a target for antidementia agents (Sugimoto et al., 1990).
Molecular Docking and Enzyme Inhibition : Further studies have involved molecular docking and screening for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities. These studies help in understanding the binding interactions of these compounds with human proteins, which is valuable for designing effective inhibitors for AChE and BChE (Khalid, Rehman, & Abbasi, 2014).
Selective Receptor Ligands and CNS Disorders : Research on N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines has demonstrated their potential in creating selective 5-HT7 receptor antagonists or multifunctional agents. These compounds have been studied for their antidepressant-like and pro-cognitive properties, indicating potential for treating CNS disorders (Canale et al., 2016).
Antioxidant Capacity and Anticholinesterase Activity : Another study focused on the synthesis of sulfonyl hydrazone scaffolds and piperidine derivatives, evaluating them for antioxidant capacity and anticholinesterase activity. This research contributes to understanding the potential therapeutic applications of these compounds in oxidative stress-related conditions and cholinesterase inhibition (Karaman et al., 2016).
Anticancer Agents : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated as potential anticancer agents. These compounds exhibit promising anticancer activity, indicating their potential in cancer therapy (Rehman et al., 2018).
Antibacterial Agents : N,N-diethyl amide bearing sulfonamides, including compounds related to 1-(ethylsulfonyl)-N-(2-phenoxyphenyl)-4-piperidinecarboxamide, have been synthesized and evaluated as antibacterial agents. These compounds have shown promising results as potent antibacterial agents (Ajani et al., 2013).
Propiedades
IUPAC Name |
1-ethylsulfonyl-N-(2-phenoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-2-27(24,25)22-14-12-16(13-15-22)20(23)21-18-10-6-7-11-19(18)26-17-8-4-3-5-9-17/h3-11,16H,2,12-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSUIESVADBKGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(ethylsulfonyl)-N-(2-phenoxyphenyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-4-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-pyrrolidinyl}-1,2,5-oxadiazole](/img/structure/B5547285.png)

![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5547296.png)
![{(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-yl}methanol](/img/structure/B5547305.png)
![3-[2-(4-morpholinyl)ethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine](/img/structure/B5547312.png)
![2-{4-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B5547313.png)

![N-[4-(cyanomethyl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5547322.png)
![6-methoxy-3-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5547326.png)
![3-allyl-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B5547330.png)
![ethyl {5-[(4-bromophenyl)amino][1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl}acetate](/img/structure/B5547338.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(methylthio)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547351.png)
![4-[(2-methylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5547360.png)